3,6-Dimethylphenanthrene is a specialized alkylated polycyclic aromatic hydrocarbon (APAH) characterized by two equatorial methyl groups on the phenanthrene core [1]. In industrial and analytical procurement, it serves as a critical high-purity standard for petroleum geochemistry, environmental toxicology [2], and the synthesis of advanced organic electronic materials[3]. Unlike the parent compound phenanthrene, the specific 3,6-substitution pattern creates distinct steric hindrance at the primary dioxygenation sites [2] and introduces a structural bend when polymerized[3]. These attributes make it highly sought after for formulating solution-processable conductive polymers and for calibrating bioassays targeting persistent, weathering-resistant crude oil fractions.
Substituting 3,6-Dimethylphenanthrene with unmethylated phenanthrene or monomethylated analogs fundamentally compromises both material synthesis and analytical modeling[1]. In polymer chemistry, standard linear monomers like 1,4-phenylene yield rigid, intractable poly(phenylene vinylene) (PPV) backbones that cannot be solution-processed; the 3,6-linkage specifically disrupts this linearity, lowering the glass transition temperature and enabling solvent solubility [2]. In environmental toxicology, the lack of dual equatorial methyl groups in generic substitutes allows rapid microbial degradation, failing to accurately model the environmental persistence and partial aryl hydrocarbon receptor (AhR) agonism characteristic of heavily weathered petroleum spills [3].
When used as a comonomer in the synthesis of poly(phenylene vinylene) (PPV) derivatives, 3,6-Dimethylphenanthrene introduces a structural bend into the rigid polymer backbone[1]. Differential scanning calorimetry (DSC) demonstrates that this composite polymer exhibits a distinct glass transition temperature (Tg) near 200°C, accompanied by high solubility in organic solvents. In contrast, standard 1,4-phenylene-based PPVs are highly linear, resulting in intractable materials that lack a practical Tg and resist solution processing [1].
| Evidence Dimension | Glass transition temperature (Tg) and solvent solubility |
| Target Compound Data | Tg ~200°C with functional solvent solubility (3,6-DMP composite PPV) |
| Comparator Or Baseline | Standard 1,4-phenylene PPV (intractable, insoluble, no practical Tg before decomposition) |
| Quantified Difference | The 3,6-linkage lowers the Tg to approximately 200°C, whereas standard 1,4-phenylene PPV decomposes before reaching a practical glass transition. |
| Conditions | DSC thermal analysis of synthesized composite conductive polymers. |
Procurement of 3,6-DMP as a structural modifier is essential for manufacturers needing to formulate processable, flexible conductive polymers that can be dissolved or melted without degrading.
The specific placement of methyl groups at the 3 and 6 positions creates significant steric hindrance at the primary dioxygenation sites of the phenanthrene core [1]. In microbial degradation assays using Sphingobium quisquiliarum, 3,6-Dimethylphenanthrene exhibits a drastically reduced biodegradation rate constant compared to unmethylated phenanthrene and 3-methylphenanthrene. This resistance to enzymatic attack makes it highly persistent during environmental weathering processes [1].
| Evidence Dimension | Biodegradation rate / enzymatic susceptibility |
| Target Compound Data | Highly persistent (hindered dioxygenation sites) |
| Comparator Or Baseline | Phenanthrene and 3-methylphenanthrene (rapidly biodegraded) |
| Quantified Difference | Dual equatorial methylation drastically reduces the biodegradation rate constant, preventing the rapid enzymatic clearance observed in unsubstituted analogs. |
| Conditions | Microbial degradation kinetics using Sphingobium quisquiliarum EPA505. |
Analytical laboratories must select 3,6-DMP over simpler PAHs to accurately model and quantify the persistent, weathering-resistant fractions of crude oil in environmental samples.
In yeast reporter bioassays evaluating human aryl hydrocarbon receptor (AhR) signaling, 3,6-Dimethylphenanthrene demonstrates a distinct toxicological profile [1]. It is significantly more potent (exhibiting a lower EC25) than monomethylated isomers such as 3-methylphenanthrene, 4-methylphenanthrene, and 9-methylphenanthrene. However, unlike these analogs, 3,6-Dimethylphenanthrene acts as a partial agonist, producing a maximum signal that is only approximately 50% of that generated by unsubstituted phenanthrene [1].
| Evidence Dimension | AhR activation potency (EC25) and maximum signal efficacy |
| Target Compound Data | Lower EC25 (higher potency) but maximum signal capped at ~50% |
| Comparator Or Baseline | 3-MP, 4-MP, 9-MP (higher EC25) and Phenanthrene (100% max signal) |
| Quantified Difference | 3,6-Dimethylphenanthrene achieves a lower EC25 than monomethylated analogs but its maximum signal efficacy is restricted to roughly 50% of the unmethylated baseline. |
| Conditions | Yeast reporter bioassay for human AhR activation. |
Toxicologists require this exact compound to calibrate bioassays for complex petroleum mixtures, as generic phenanthrene fails to replicate this specific partial agonism.
Deriving directly from its ability to introduce a structural bend and lower the glass transition temperature (Tg ~200°C), 3,6-Dimethylphenanthrene is utilized as a comonomer in the production of modified poly(phenylene vinylene) (PPV) polymers [1]. This application is critical for organic electronics manufacturers who require conductive polymers that can be spin-coated, printed, or melt-processed without sacrificing electronic performance.
Because its dual equatorial methyl groups sterically hinder microbial dioxygenation, 3,6-Dimethylphenanthrene is highly persistent in the environment [2]. It is therefore procured as a premium analytical standard for gas chromatography-mass spectrometry (GC-MS) to fingerprint weathered crude oil, assess the thermal maturity of source rocks, and track the long-term fate of alkylated PAHs in marine and soil ecosystems.
Leveraging its distinct profile as a high-potency partial agonist of the human aryl hydrocarbon receptor (AhR), 3,6-Dimethylphenanthrene is employed in in vitro toxicological screening [3]. Laboratories use it to establish accurate dose-response curves and evaluate the toxic efficacy of complex, alkyl-PAH-rich petroleum fractions, where using unmethylated phenanthrene would result in an overestimation of maximum receptor activation.
Irritant;Environmental Hazard